molecular formula C6H8BrN3 B1449816 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1505818-73-4

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1449816
CAS RN: 1505818-73-4
M. Wt: 202.05 g/mol
InChI Key: FMCODSVQVCHVCW-UHFFFAOYSA-N
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Description

“3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H8BrN3 . It has a molecular weight of 202.05 .


Molecular Structure Analysis

The linear formula of “this compound” is C6H8BrN3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Design

  • Phenoxide Leaving Group SNAr Strategy : A 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate was discovered that facilitates the direct sequential functionalization of the 3-position and 7-position of a pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over previous methods, especially when incorporating multiple unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

  • Synthesis of Pyrimido[1,22′,3′]pyrazolo[1,5-a]pyrimidines

    : The compound has been used in the synthesis of derivatives of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, by reacting with various compounds like acetylacetone and ethyl acetoacetate (Elnagdi et al., 1975).

  • Polyheterocyclic Ring Systems : The compound serves as a precursor for constructing new polyheterocyclic ring systems, indicating its utility in developing complex molecular structures (Abdel‐Latif et al., 2019).

  • Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones : A novel five-step synthesis of 1,6-disubstituted tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones was developed starting from this compound, showcasing its versatility in synthesizing novel compounds (Mirnik et al., 2013).

  • Utility in Preparing New Heterocycles as Antiproliferative Agents : Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine were synthesized from this compound, demonstrating its use in developing potential antiproliferative agents (Gomha et al., 2015).

Chemical and Physical Properties Exploration

  • Regiodirection in Reactions with Hexafluoroacetylacetone : The compound's reaction with hexafluoroacetylacetone, depending on conditions, can lead to the formation of different pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, showing its reactive versatility (Petrov et al., 2008).

  • Chemical and Electrochemical Reduction : This compound can be chemically reduced by sodium borohydride to form 4,5,6,7-tetrahydro compounds, indicating its reactivity in various chemical processes (Bellec & Lhommet, 1995).

  • Synthesis of 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines : An efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported using this compound, highlighting its role in synthesizing complex structures (Jismy et al., 2020).

properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCODSVQVCHVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1505818-73-4
Record name 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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